

# 2-Bromo-5-(trifluoromethoxy)aniline molecular structure and formula

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## Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethoxy)aniline
Cat. No.:	B1346419

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## In-Depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **2-Bromo-5-(trifluoromethoxy)aniline**, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

## Molecular Structure and Chemical Formula

**2-Bromo-5-(trifluoromethoxy)aniline** is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and an amine group.

Molecular Formula: C<sub>7</sub>H<sub>7</sub>BrF<sub>3</sub>NO

The structure of **2-Bromo-5-(trifluoromethoxy)aniline** is characterized by the presence of an electron-withdrawing trifluoromethoxy group and a bromine atom, which impart unique reactivity and properties to the molecule. These features make it a valuable building block in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.<sup>[1]</sup>

Molecular Structure Diagram:

Caption: Molecular structure of **2-Bromo-5-(trifluoromethoxy)aniline**.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **2-Bromo-5-(trifluoromethoxy)aniline** is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	887267-47-2	<a href="#">[1]</a>
Molecular Weight	256.02 g/mol	<a href="#">[1]</a>
Appearance	Light orange to yellow to green clear liquid	<a href="#">[1]</a>
Density	1.71 g/mL	<a href="#">[1]</a>
Refractive Index (n <sub>20</sub> /D)	1.51	<a href="#">[1]</a>

Table 2: Spectroscopic Data (Predicted)

Spectrum Type	Predicted Chemical Shifts (ppm)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.10 (d, J=8.8 Hz, 1H), 6.85 (d, J=2.9 Hz, 1H), 6.65 (dd, J=8.8, 2.9 Hz, 1H), 3.90 (s, 2H).
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz)	δ 147.5, 145.8, 122.5 (q, J=257.5 Hz), 120.5, 116.2, 115.8, 109.8.

Note: Experimental spectroscopic data is not readily available in the searched literature. The provided data is based on computational predictions and should be confirmed experimentally.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-5-(trifluoromethoxy)aniline** is not explicitly available in the public domain, a general synthetic

approach can be inferred from related preparations of fluorinated anilines. A plausible synthetic route would involve the bromination of 3-(trifluoromethoxy)aniline.

Logical Workflow for a Potential Synthesis:



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Caption: A potential synthetic workflow for **2-Bromo-5-(trifluoromethoxy)aniline**.

General Experimental Protocol (Hypothetical):

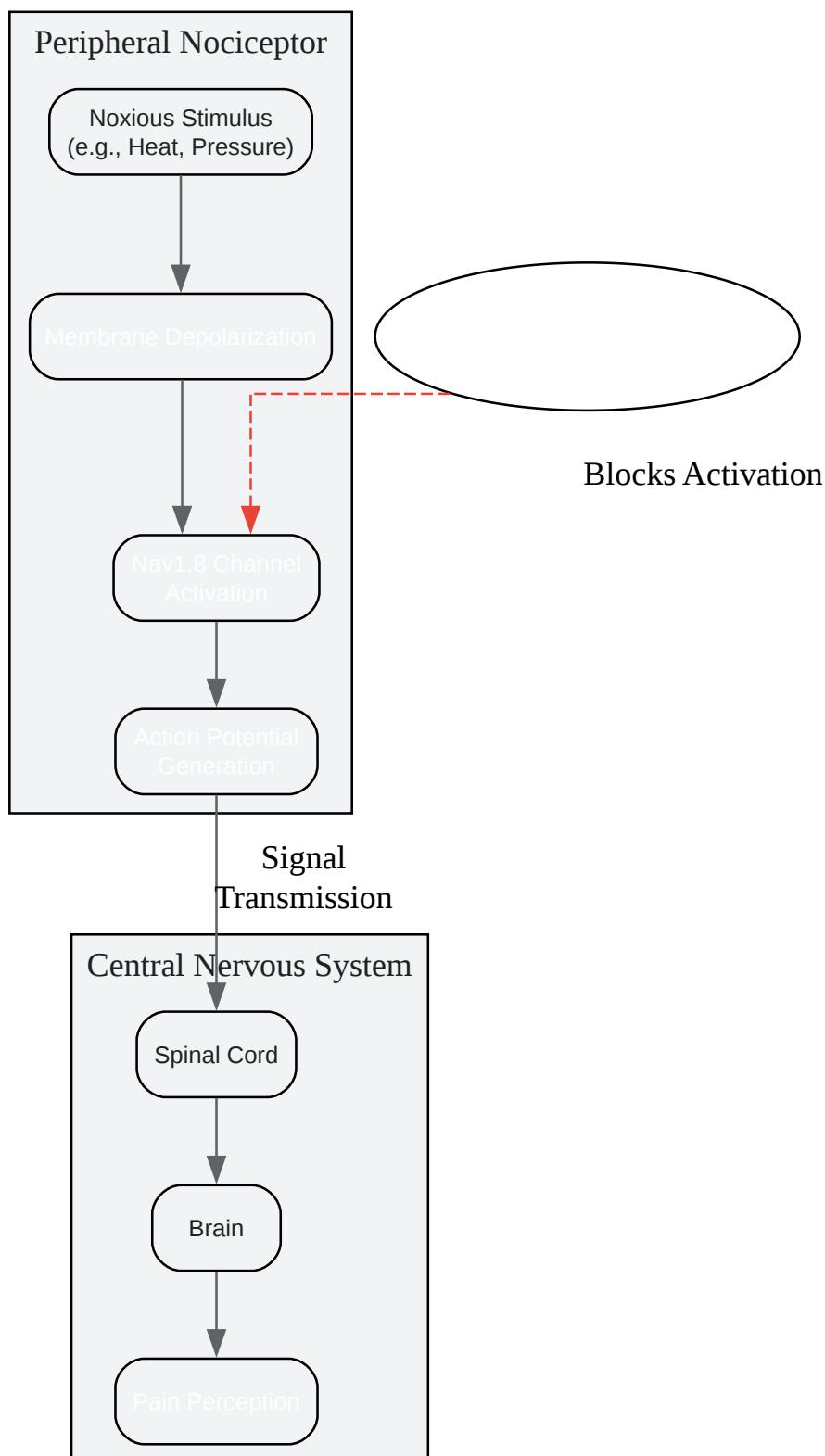
- Dissolution: Dissolve 3-(trifluoromethoxy)aniline in a suitable organic solvent, such as acetonitrile or a chlorinated solvent.
- Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution at room temperature.
- Reaction Monitoring: Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous workup.
- Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure **2-Bromo-5-(trifluoromethoxy)aniline**.

## Role in Drug Discovery and Development

**2-Bromo-5-(trifluoromethoxy)aniline** is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[2] Its unique substitution pattern allows for the creation of complex molecules with enhanced biological activity and improved pharmacokinetic properties.

One of the key applications of this compound is in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel Nav1.8.<sup>[3]</sup> The Nav1.8 channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.<sup>[4][5]</sup> Therefore, inhibitors of Nav1.8 are promising non-opioid analgesics for the treatment of various pain conditions.<sup>[3]</sup>

Signaling Pathway of Pain and Inhibition by Nav1.8 Blockers:

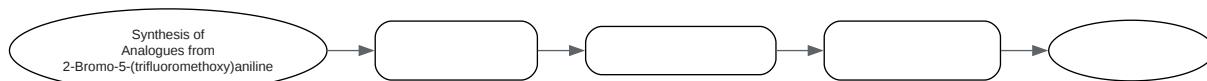


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Caption: The role of Nav1.8 in pain signaling and its inhibition.

## Experimental Workflow for Screening Nav1.8 Inhibitors:

The development of Nav1.8 inhibitors involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and efficacy.



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Caption: A typical workflow for the preclinical development of Nav1.8 inhibitors.

In conclusion, **2-Bromo-5-(trifluoromethoxy)aniline** is a highly valuable and versatile building block for the synthesis of innovative drug candidates, particularly in the field of pain management. Its unique chemical properties facilitate the development of potent and selective Nav1.8 inhibitors, offering a promising avenue for the creation of novel non-opioid analgesics. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry and drug discovery.

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